(R)-1-Phenethyl Alcohol (R)-1-Phenethyl Alcohol (R)-1-phenylethanol is the (R)-enantiomer of 1-phenylethanol. It has a role as an animal metabolite. It is an enantiomer of a (S)-1-phenylethanol.
Brand Name: Vulcanchem
CAS No.: 1517-69-7
VCID: VC0046761
InChI: InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1
SMILES: CC(C1=CC=CC=C1)O
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol

(R)-1-Phenethyl Alcohol

CAS No.: 1517-69-7

Reference Standards

VCID: VC0046761

Molecular Formula: C8H10O

Molecular Weight: 122.16 g/mol

(R)-1-Phenethyl Alcohol - 1517-69-7

CAS No. 1517-69-7
Product Name (R)-1-Phenethyl Alcohol
Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
IUPAC Name (1R)-1-phenylethanol
Standard InChI InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1
Standard InChIKey WAPNOHKVXSQRPX-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)O
SMILES CC(C1=CC=CC=C1)O
Canonical SMILES CC(C1=CC=CC=C1)O
Boiling Point 98 °C at 2.00E+01 mm Hg
Melting Point 11-Sep °C
15.0 °C
Description (R)-1-phenylethanol is the (R)-enantiomer of 1-phenylethanol. It has a role as an animal metabolite. It is an enantiomer of a (S)-1-phenylethanol.
Solubility 14700 mg/L (at 25 °C)
Synonyms (αR)-α-Methylbenzenemethanol; (R)-(+)-α-Methylbenzyl Alcohol; (+)-1-Phenylethanol; (+)-sec-Phenethyl Alcohol; (+)-α-Methylbenzyl Alcohol; (+)-α-Phenethyl Alcohol; (R)-(+)-α-Hydroxyethylbenzene; (R)-(+)-α-Methylbenzyl Alcohol; R(+)-Phenylethanol; d-α-
PubChem Compound 637516
Last Modified Nov 11 2021
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